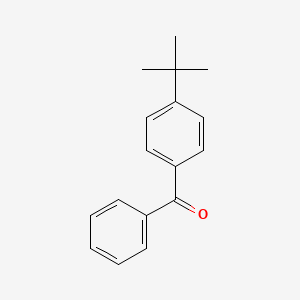

4-tert-Butylbenzophenone

Vue d'ensemble

Description

4-tert-Butylbenzophenone is an organic compound with the molecular formula C₁₇H₁₈O. It is a derivative of benzophenone, where a tert-butyl group is attached to the para position of one of the phenyl rings. This compound is known for its applications in various fields, including organic synthesis and material science .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 4-tert-Butylbenzophenone can be synthesized through Friedel-Crafts acylation of tert-butylbenzene with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions to prevent hydrolysis of the catalyst .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .

Analyse Des Réactions Chimiques

Types of Reactions: 4-tert-Butylbenzophenone undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert it into alcohols or hydrocarbons.

Substitution: Electrophilic aromatic substitution reactions can introduce different substituents on the phenyl rings

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products Formed:

Oxidation: Formation of 4-tert-butylbenzoic acid.

Reduction: Formation of 4-tert-butylbenzyl alcohol.

Substitution: Formation of various substituted benzophenones depending on the reagents used

Applications De Recherche Scientifique

4-tert-Butylbenzophenone is a chemical compound with the molecular formula . It finds use in various applications, including in chemical research , but information regarding comprehensive data tables and well-documented case studies of this compound is not available in the search results.

Even though the query is about this compound, the search results provide information on the applications and effects of related compounds such as 4-tert-butylphenol and tert-butylhydroquinone.

4-tert-Butylphenol

4-tert-butylphenol (4-t-BP) is an alkylphenol widely used in the production of phosphate esters, oil field chemicals, fragrances, demulsifiers, polymerization inhibitors, and stabilizing agents in the chemical industry . It is considered an emerging contaminant of concern due to its persistence, toxicity, and estrogenic activity . Research has been done on photocatalytic degradation and mineralization of 4-tert-butylphenol in water using Fe-doped nanoparticles under UV light irradiation .

Tert-butyl-phenolic antioxidants

Tert-butyl phenolic antioxidants (TBP-AOs) are used to prevent oxidation and act as stabilizers in consumer products like adhesives, lubricants, plastics, cosmetics, and food coatings .

Tert-Butylhydroquinone

Tert-butylhydroquinone has been shown to mitigate oxidant stress and inflammation in the liver of rats with fructose-induced insulin resistance . It can also prevent oxidative stress-mediated apoptosis and extracellular matrix degradation in rat chondrocytes . Additionally, tert-butylhydroquinone attenuates osteoarthritis by protecting chondrocytes and inhibiting macrophage polarization .

Mécanisme D'action

The mechanism of action of 4-tert-Butylbenzophenone involves its ability to absorb UV light and generate reactive species such as free radicals. These reactive species initiate polymerization reactions or interact with biological molecules, leading to various effects. The molecular targets include unsaturated compounds in polymers and specific proteins in biological systems .

Comparaison Avec Des Composés Similaires

Benzophenone: Lacks the tert-butyl group, making it less bulky and slightly different in reactivity.

4-tert-Butylbenzoic acid: An oxidation product of 4-tert-Butylbenzophenone.

4-tert-Butylbenzyl alcohol: A reduction product of this compound

Uniqueness: this compound is unique due to the presence of the tert-butyl group, which imparts steric hindrance and influences its reactivity and physical properties. This makes it particularly useful in applications requiring specific spatial configurations and stability .

Activité Biologique

4-tert-Butylbenzophenone (4-TBBP) is an organic compound that has garnered attention due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications based on recent research findings.

Synthesis of this compound

This compound can be synthesized through various methods, including the Friedel-Crafts acylation reaction. The compound features a tert-butyl group at the para position of the benzophenone structure, which influences its chemical reactivity and biological properties.

Antibacterial Properties

Recent studies have highlighted the antibacterial activity of this compound against several bacterial strains. For instance, it has demonstrated significant inhibition against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis . The bacteriostatic effect was particularly notable, with one study reporting a strong inhibitory action against these pathogens, indicating its potential as a therapeutic agent in combating bacterial infections .

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Bacillus subtilis | 16 µg/mL |

| Escherichia coli | 64 µg/mL |

Insecticidal Activity

This compound also exhibits insecticidal properties. It has been evaluated for its effectiveness against various insect pests. Research indicated that it acts as a feeding deterrent to certain larvae, specifically targeting species like Myzus persicae (green peach aphid) and Alphitobius diaperinus (lesser mealworm). The compound's attractant properties for larvae suggest a dual role in pest management strategies .

Case Studies and Research Findings

- Antimicrobial Efficacy : A study published in Chemical Biology & Drug Design assessed the antibacterial effects of various benzophenone derivatives, including this compound. The results showed that this compound significantly inhibited the growth of both Gram-positive and Gram-negative bacteria, highlighting its potential as a broad-spectrum antimicrobial agent .

- Insect Behavior Modification : Another investigation focused on the behavioral responses of aphids to this compound. The findings revealed that while it acted as a feeding deterrent, it also attracted certain larval stages, suggesting its utility in integrated pest management systems where both attraction and deterrence are required .

- Reduction Reactions : Research into the reduction of this compound using Raney Ni–Al alloy indicated that while the compound can undergo reduction, it does so with varying yields depending on the reaction conditions. This information is crucial for understanding how to manipulate its structure for enhanced biological activity .

Propriétés

IUPAC Name |

(4-tert-butylphenyl)-phenylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18O/c1-17(2,3)15-11-9-14(10-12-15)16(18)13-7-5-4-6-8-13/h4-12H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFYJCXSOGSYMAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90177210 | |

| Record name | 4-tert-Butylbenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90177210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22679-54-5 | |

| Record name | 4-tert-Butylbenzophenone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22679-54-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-tert-Butylbenzophenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022679545 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-tert-Butylbenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90177210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-tert-butylbenzophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.034 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 4-tert-Butylbenzophenone contribute to the cross-linking of polypropylene and polyethylene in the presence of acrylic monomers?

A: this compound acts as a photoinitiator in this process []. Upon exposure to UV light, it transitions to an excited state. This excited state then abstracts a hydrogen atom from the polyethylene or polypropylene backbone, creating a reactive radical site. The acrylic monomers, such as diethyleneglycol diacrylate and butanediol diacrylate, can then react with these radical sites, initiating the cross-linking process and forming a network structure within the polymer material [].

Q2: The research mentions comparing the efficiency of different benzophenone derivatives, including this compound. What factors might influence the efficiency of these photoinitiators in this specific application?

A2: Several factors can impact the efficiency of different benzophenone photoinitiators:

- Quenching Efficiency: The ability of the monomer (diethyleneglycol diacrylate or butanediol diacrylate) to quench the excited state of the photoinitiator can significantly impact the efficiency. Lower quenching leads to more efficient radical generation and, consequently, more efficient cross-linking [].

- Hydrogen Abstraction Ability: The photoinitiator's ability to efficiently abstract a hydrogen atom from the polyethylene or polypropylene backbone is crucial for creating the reactive sites necessary for cross-linking [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.